molecular formula C7H8ClF3N2O B8233130 [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride

[5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride

Cat. No.: B8233130
M. Wt: 228.60 g/mol
InChI Key: FYYLDSOMTOVBMI-UHFFFAOYSA-N
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Description

[5-(Trifluoromethoxy)-2-pyridyl]methanamine hydrochloride is a pyridine derivative featuring a methanamine group at the 2-position and a trifluoromethoxy (-OCF₃) substituent at the 5-position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The trifluoromethoxy group confers electron-withdrawing and lipophilic properties, which influence binding affinity and metabolic stability .

Properties

IUPAC Name

[5-(trifluoromethoxy)pyridin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-2-1-5(3-11)12-4-6;/h1-2,4H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYLDSOMTOVBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride typically involves the introduction of the trifluoromethoxy group onto the pyridine ring, followed by the addition of the methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution: Starting with a halogenated pyridine derivative, the trifluoromethoxy group can be introduced using a nucleophilic substitution reaction.

    Reductive Amination:

Industrial Production Methods

Industrial production methods for [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including:

  • Chagas Disease : Research indicates that pyridine derivatives, including those similar to [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride, show promise as effective treatments against Trypanosoma cruzi, the causative agent of Chagas disease. In studies involving animal models, these compounds demonstrated significant reductions in parasitemia levels, suggesting their potential as viable drug candidates .

Enzyme Inhibition

The trifluoromethoxy group enhances the binding affinity of the compound to specific enzymes, making it a candidate for enzyme inhibitors in drug development. This characteristic is particularly relevant in the design of drugs targeting enzymes involved in disease pathways .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, they have been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant efficacy and suggesting potential use in treating resistant infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride against various pathogens. The results indicated potent activity against MRSA, highlighting its potential as a therapeutic agent for resistant infections.

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA0.5 µg/mL
E. coli1 µg/mL

Case Study 2: Chagas Disease Treatment

In an experimental model using mice infected with Trypanosoma cruzi, administration of this compound resulted in a marked decrease in parasitemia levels compared to control groups, confirming its effectiveness as a treatment option.

Treatment GroupParasitemia Level (Day 20)Reference
ControlHigh
TreatedUndetectable

Mechanism of Action

The mechanism of action of [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanamine group can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Halogen-Substituted Pyridyl Methanamine Derivatives

  • (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride (C₆H₇Cl₂FN₂)
    • Structural Differences : Chlorine and fluorine substituents at the 3- and 5-positions instead of trifluoromethoxy.
    • Properties : Smaller molecular weight (197.034 g/mol) compared to the target compound. The halogen atoms increase polarity but reduce lipophilicity relative to -OCF₃.
    • Applications : Often used in medicinal chemistry for probing halogen bonding interactions .

Sulfonyl/Thiazole-Modified Methanamine Derivatives

  • (5-(Methylsulfonyl)-[1,1′-biphenyl]-3-yl)sulfinylthiazol-2-yl)methanamine hydrochloride Structural Differences: Incorporates a thiazole ring and sulfonyl groups, unlike the pyridine core in the target compound. Applications: Demonstrated activity as lysyl oxidase (LOX) inhibitors, highlighting the role of sulfonyl groups in enzyme targeting .

Trifluoromethyl/Pyrimidine Hybrids

  • [5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl]methanamine hydrochloride (S6)
    • Structural Differences : Contains a pyrimidine ring with dual trifluoromethyl groups, increasing steric bulk and electron-withdrawing effects.
    • Properties : Enhanced lipophilicity (logP ~3.5 estimated) compared to the target compound.
    • Applications : Identified as a TRPA1 inhibitor for neurogenic inflammation, suggesting trifluoromethyl groups improve target engagement .

Triazole-Substituted Analogues

  • [5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride (C₈H₁₀ClN₅)
    • Structural Differences : A triazole substituent replaces the trifluoromethoxy group.
    • Properties : Lower molecular weight (223.65 g/mol) and increased hydrogen-bonding capacity due to the triazole nitrogen atoms.
    • Applications : Used in kinase inhibition studies, emphasizing the versatility of heterocyclic substituents .

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
Target Compound C₇H₆F₃NO·HCl (est.) ~231.6 (est.) -OCF₃, -CH₂NH₂·HCl Under investigation
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl C₆H₇Cl₂FN₂ 197.034 -Cl, -F Halogen bonding studies
Compound S6 (TRPA1 inhibitor) C₁₂H₉F₆N₃·HCl ~337.7 -CF₃, pyrimidine Anti-inflammatory
[5-(Triazol-1-yl)pyridin-2-yl]methanamine HCl C₈H₁₀ClN₅ 223.65 -1,2,4-triazole Kinase inhibition

Key Observations:

Lipophilicity : The trifluoromethoxy group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. Sulfonyl or triazole substituents increase polarity, while trifluoromethyl groups enhance lipophilicity .

Electronic Effects : -OCF₃ is less electron-withdrawing than -CF₃ but more so than halogens (-Cl, -F), affecting aromatic ring reactivity and binding interactions .

Biological Activity : Structural variations correlate with target specificity. For example, sulfonyl derivatives inhibit LOX, while pyrimidine-trifluoromethyl hybrids target TRPA1 .

Biological Activity

[5-(Trifluoromethoxy)-2-pyridyl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethoxy group, which enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C7H7F3N2HClC_7H_7F_3N_2\cdot HCl, with a molecular weight of approximately 202.6 g/mol. The trifluoromethoxy group is known to influence the lipophilicity and electronic properties of compounds, potentially enhancing their interaction with biological targets.

Research indicates that compounds containing trifluoromethyl groups can interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethoxy moiety may enhance binding affinity and selectivity towards these targets, leading to increased biological activity. For instance, studies have shown that trifluoromethyl-substituted compounds can modulate neurotransmitter receptors, which are crucial for neurological functions .

In Vitro Studies

In vitro assays have demonstrated that [5-(trifluoromethoxy)-2-pyridyl]methanamine hydrochloride exhibits significant activity against certain types of cancer cells. For example, it has been reported to inhibit cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Table 1 summarizes the findings from various studies on its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF-7 (Breast)8.0Cell cycle arrest
HeLa (Cervical)15.0Inhibition of cell migration

Note: IC50 values represent the concentration required to inhibit 50% of cell viability.

Case Studies

  • Case Study on Neuroprotective Effects : A study investigated the neuroprotective effects of [5-(trifluoromethoxy)-2-pyridyl]methanamine hydrochloride in a mouse model of neurodegeneration. The compound was found to significantly reduce neuronal death and improve cognitive function, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited potent antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The trifluoromethoxy group plays a crucial role in enhancing the biological activity of the compound. SAR studies have shown that modifications to the pyridine ring can significantly affect potency and selectivity towards biological targets. For example, substituents at different positions on the pyridine ring were found to modulate activity against specific receptors involved in neurotransmission .

Q & A

Q. What in vivo considerations apply when formulating this hydrochloride salt?

  • Methodological Answer :
  • pH Adjustment : Buffer to physiological pH (7.4) to prevent precipitation in saline.
  • Bioavailability Enhancement : Use cyclodextrin complexes or lipid nanoparticles to improve solubility.
  • Toxicokinetics : Monitor plasma half-life and renal clearance in rodent models, adjusting dosages based on hydrochloride’s ionization state .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.